![molecular formula C18H16N4O2 B1342472 4-({[4-(piridin-3-il)pirimidin-2-il]amino}metil)benzoato de metilo CAS No. 849235-67-2](/img/structure/B1342472.png)

4-({[4-(piridin-3-il)pirimidin-2-il]amino}metil)benzoato de metilo

Descripción general

Descripción

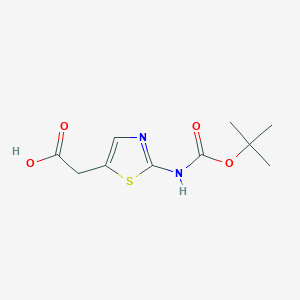

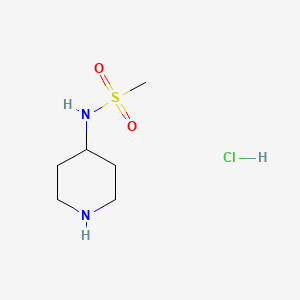

“Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate” is a chemical compound with the molecular formula C18H16N4O2 . It is also known by other names such as “methyl 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate” and "methyl 4-methyl-3- [ (4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate" .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyridine ring via an amino group. This structure is further linked to a benzoate group via a methyl group . The InChI code for this compound is "1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22)" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.35 g/mol . It is a solid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación

Agentes Antileucémicos

Este compuesto se utiliza en la preparación de derivados que muestran actividad como agentes antileucémicos, particularmente contra la leucemia de células madre neoplásicas .

Tratamiento de la Leucemia Mieloide Crónica

Sirve como intermedio en la síntesis de Nilotinib, un inhibidor de la tirosina quinasa utilizado en el tratamiento de la leucemia mieloide crónica .

Actividad Inmunosupresora

Se han sintetizado y evaluado derivados de este compuesto por su actividad inmunosupresora, mostrando potencial como compuestos líderes en el desarrollo de nuevos agentes inmunosupresores .

Terapéutica para la Leucemia

El compuesto está relacionado con agentes terapéuticos como el Imatinib, que inhiben las tirosina quinasas y se utilizan para tratar la leucemia .

Actividad Antiangiogénica

Se han sintetizado nuevos derivados para estudios antiangiogénicos y de escisión del ADN, contribuyendo a la investigación y terapia del cáncer .

Catálisis en la Síntesis

Se ha utilizado como materia prima en la síntesis de nuevos derivados catalizados por nanopartículas de MgO, lo que indica su papel en la facilitación de reacciones químicas .

Mecanismo De Acción

Target of Action

The primary target of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. It primarily disrupts the signaling pathways that regulate cell division and growth, leading to the inhibition of cancer cell proliferation . The exact downstream effects can vary depending on the specific type of tyrosine kinase that is inhibited.

Result of Action

The result of the action of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is the inhibition of cancer cell proliferation . By inhibiting tyrosine kinases, the compound prevents the activation of pathways that promote cell division and growth, thereby inhibiting the proliferation of cancer cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction is crucial as it can modulate various signaling pathways involved in cell growth and differentiation. The compound binds to the active site of tyrosine kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of abnormal cell proliferation, making it a potential candidate for cancer therapy .

Cellular Effects

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate exerts various effects on different types of cells. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and cellular metabolism. By inhibiting tyrosine kinase activity, it disrupts the signaling cascades that promote cell survival and proliferation, thereby inducing programmed cell death in malignant cells .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate involves its binding to the active site of tyrosine kinases. This binding prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of tyrosine kinases, blocking ATP access and thus inhibiting the enzyme’s catalytic activity. This inhibition leads to a decrease in the phosphorylation of key signaling proteins, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of tyrosine kinase activity and continuous suppression of cell proliferation. The compound’s efficacy may decrease over extended periods due to potential adaptive mechanisms in cells .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate vary with different dosages. At lower doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its clearance from the body and can influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .

Propiedades

IUPAC Name |

methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQTWNZHCZSRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849235-67-2 | |

| Record name | methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)